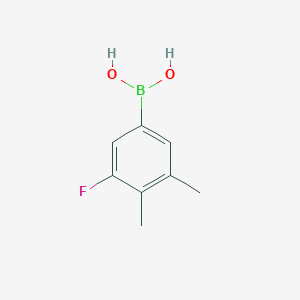
(3-Fluoro-4,5-dimethylphenyl)boronic acid
Overview
Description
(3-Fluoro-4,5-dimethylphenyl)boronic acid, also known as FMBA, is an organoboron compound that has gained significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. FMBA is a versatile building block that can be used to synthesize a wide range of biologically active molecules, including pharmaceuticals, agrochemicals, and materials.
Mechanism Of Action
The mechanism of action of (3-Fluoro-4,5-dimethylphenyl)boronic acid and its derivatives depends on the specific compound being studied. However, in general, (3-Fluoro-4,5-dimethylphenyl)boronic acid acts as a boronate ester, which can form reversible covalent bonds with certain biological targets, such as enzymes or receptors. This allows for the selective inhibition of specific biological processes.
Biochemical And Physiological Effects
The biochemical and physiological effects of (3-Fluoro-4,5-dimethylphenyl)boronic acid and its derivatives depend on the specific compound being studied. However, in general, (3-Fluoro-4,5-dimethylphenyl)boronic acid has been shown to have potent inhibitory activity against a variety of biological targets, including kinases, proteases, and enzymes involved in lipid metabolism. This makes it a promising candidate for the development of new therapeutics for a variety of diseases, including cancer, autoimmune disorders, and metabolic disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of (3-Fluoro-4,5-dimethylphenyl)boronic acid is its versatility as a building block for the synthesis of biologically active compounds. It is also relatively easy to synthesize and is commercially available from a variety of suppliers. However, one limitation of (3-Fluoro-4,5-dimethylphenyl)boronic acid is its relatively low solubility in water, which can make it difficult to work with in certain applications.
Future Directions
There are many potential future directions for research on (3-Fluoro-4,5-dimethylphenyl)boronic acid and its derivatives. Some possible areas of focus include:
1. Developing new synthetic methods for (3-Fluoro-4,5-dimethylphenyl)boronic acid that are more efficient and environmentally friendly.
2. Investigating the potential of (3-Fluoro-4,5-dimethylphenyl)boronic acid as a tool for chemical biology, such as for the selective labeling of biological targets.
3. Exploring the potential of (3-Fluoro-4,5-dimethylphenyl)boronic acid as a scaffold for the development of new therapeutics for a variety of diseases.
4. Studying the pharmacokinetics and pharmacodynamics of (3-Fluoro-4,5-dimethylphenyl)boronic acid and its derivatives in vivo, in order to better understand their potential as drug candidates.
5. Investigating the potential of (3-Fluoro-4,5-dimethylphenyl)boronic acid as a material for the development of new sensors or electronic devices.
Overall, (3-Fluoro-4,5-dimethylphenyl)boronic acid is a versatile and promising building block for the synthesis of biologically active compounds. Further research on its properties and potential applications is likely to yield new insights and opportunities for drug discovery and chemical biology.
Scientific Research Applications
(3-Fluoro-4,5-dimethylphenyl)boronic acid has been extensively studied for its potential applications in medicinal chemistry. It has been used as a key building block in the synthesis of a variety of biologically active compounds, including kinase inhibitors, protease inhibitors, and antiviral agents. For example, (3-Fluoro-4,5-dimethylphenyl)boronic acid has been used to synthesize potent inhibitors of the protein kinase CK2, which is involved in a variety of cellular processes and is a target for cancer therapy. (3-Fluoro-4,5-dimethylphenyl)boronic acid has also been used to synthesize inhibitors of the protease cathepsin S, which is involved in the immune response and is a target for the treatment of autoimmune diseases.
properties
IUPAC Name |
(3-fluoro-4,5-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO2/c1-5-3-7(9(11)12)4-8(10)6(5)2/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXJTRXIQNTPMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590199 | |
| Record name | (3-Fluoro-4,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4,5-dimethylphenyl)boronic acid | |
CAS RN |
864759-65-9 | |
| Record name | (3-Fluoro-4,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



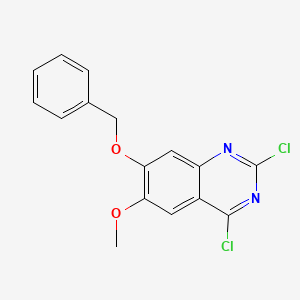
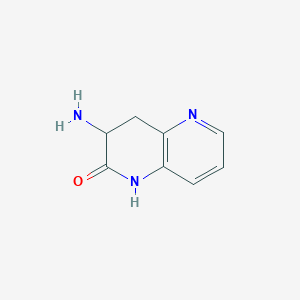
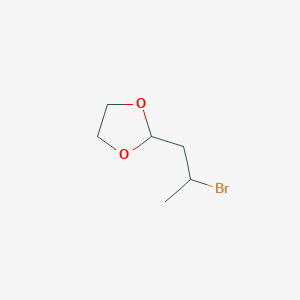
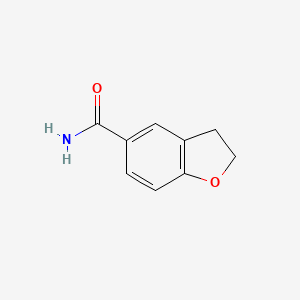
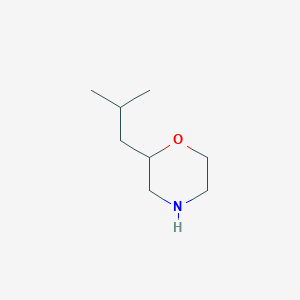
![4-Methylbenzo[d]isoxazol-3-amine](/img/structure/B1603274.png)
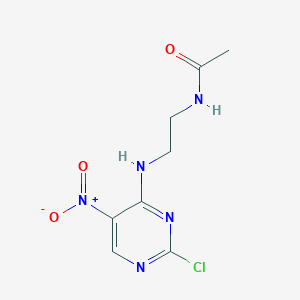
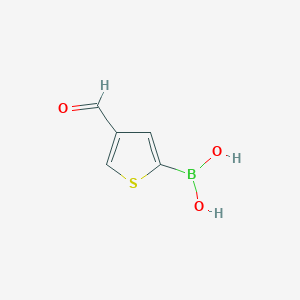
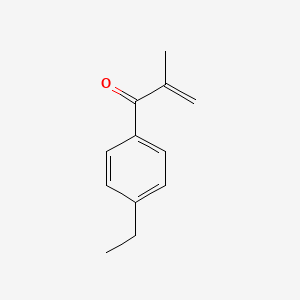

![6-Methoxyimidazo[1,2-a]pyridine](/img/structure/B1603282.png)
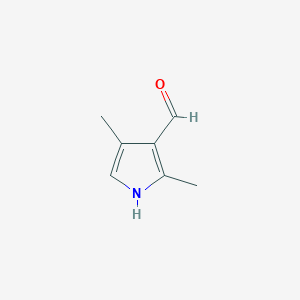
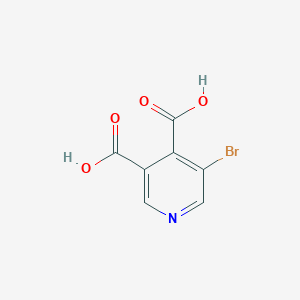
![3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid](/img/structure/B1603285.png)